
tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.38 g/mol . It is known for its use as a pharmaceutical intermediate and is often referred to as a Bilastine impurity . This compound is characterized by its unique structure, which includes an indazole ring fused to a piperidine ring, with a tert-butyl ester group attached to the piperidine nitrogen.
Preparation Methods
The synthesis of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 2-piperidin-4-yl-1H-benzoimidazole . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is primarily studied for its pharmacological properties. Research indicates that this compound may exhibit activity against certain types of cancer and bacterial infections.
Anticancer Activity
Studies have shown that derivatives of piperidine compounds, including this compound, can inhibit the growth of cancer cells. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. In vitro studies demonstrated that it exhibits significant activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent .
Synthetic Applications
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of indazole derivatives with piperidine carboxylic acids under controlled conditions.
Reaction Mechanism
The synthesis typically involves the formation of a piperidine ring followed by the introduction of the indazole moiety via nucleophilic substitution or coupling reactions. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the indazole and piperidine rings can significantly influence biological activity.
Modifications and Efficacy
Research indicates that modifications to the tert-butyl group or alterations in the indazole structure can lead to compounds with improved potency or selectivity for specific biological targets . For example, introducing halogen groups or varying alkyl chains on the piperidine ring has been shown to enhance anticancer activity.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Mechanism of Action
The mechanism of action of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar structure but with a benzoimidazole ring instead of an indazole ring.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a phenylamino group instead of an indazole ring.
The uniqueness of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H26N3O2
- Molecular Weight : 330.43 g/mol
- CAS Number : 877399-74-1
This compound features a piperidine ring substituted with an indazole moiety, which is critical for its biological activity.
Antiprotozoal Activity
Recent studies have evaluated the antiprotozoal properties of derivatives containing the indazole structure, including this compound. In vitro assays demonstrated that these compounds exhibited significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. For instance, one study reported that derivatives showed IC50 values in the low micromolar range, indicating potent antiprotozoal effects .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various kinases and enzymes involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance inhibitory potency. For example, certain derivatives displayed IC50 values below 100 nM against specific targets like FGFR1 and ERK1/2, highlighting their potential as therapeutic agents in oncology .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to facilitate binding to enzyme active sites, leading to inhibition of their activity. This binding affinity is influenced by the electronic and steric properties of substituents on the indazole and piperidine rings .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antiprotozoal Activity :
- Kinase Inhibition Study :
Data Summary
Properties
IUPAC Name |
tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXGLIEFRRMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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